molecular formula C21H24N4O2S2 B11465186 2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11465186
M. Wt: 428.6 g/mol
InChI Key: YPWGSHNYWIQSOA-UHFFFAOYSA-N
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Description

2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the sulfanyl group, and subsequent acetamide formation. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tricyclic core can be reduced under specific conditions to yield different derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced tricyclic derivatives, and substituted acetamides.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic core and sulfanyl group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its tricyclic structure and the presence of both sulfanyl and acetamide groups. These features confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H24N4O2S2/c1-4-25-20(27)18-15-9-10-24(3)11-16(15)29-19(18)23-21(25)28-12-17(26)22-14-7-5-13(2)6-8-14/h5-8H,4,9-12H2,1-3H3,(H,22,26)

InChI Key

YPWGSHNYWIQSOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C)SC4=C2CCN(C4)C

Origin of Product

United States

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